Cynaustraline

概要

説明

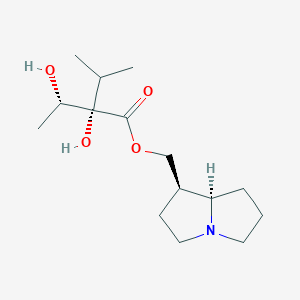

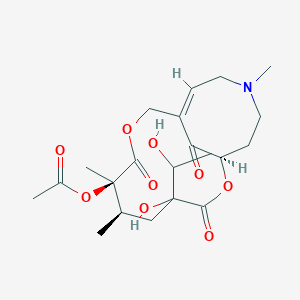

Cynaustraline is a pyrrolizidine alkaloid isolated from the plant Cynoglossum australe. It is one of the several alkaloids found in this plant, along with cynaustine and amabiline . This compound is known for its unique structure, which includes an ester of viridifloric acid and a (+)-isoretronecanol moiety .

科学的研究の応用

Cynaustraline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study the behavior of pyrrolizidine alkaloids and their interactions with biological systems . In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its effects on cellular processes and its potential as a lead compound for drug development.

作用機序

Cynaustraline, also known as (+)-Cynaustraline, is a pyrrolizidine alkaloid . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are yet to be definitively identified. It’s known that pyrrolizidine alkaloids, the class of compounds to which this compound belongs, have a wide range of biological activities .

Mode of Action

As a pyrrolizidine alkaloid, it’s likely that it interacts with its targets in a manner similar to other compounds in this class .

Biochemical Pathways

Pyrrolizidine alkaloids are known to interact with a variety of biochemical pathways, often resulting in significant downstream effects .

Pharmacokinetics

The pharmacokinetics of pyrrolizidine alkaloids are generally characterized by rapid absorption and distribution, followed by metabolism in the liver and excretion in the urine .

Result of Action

Pyrrolizidine alkaloids are known to have a wide range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

準備方法

Synthetic Routes and Reaction Conditions

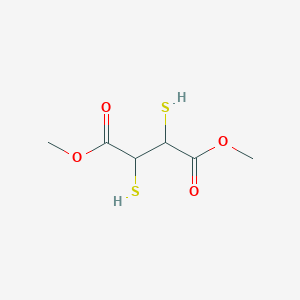

The synthesis of cynaustraline involves the esterification of viridifloric acid with (+)-isoretronecanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

the extraction from Cynoglossum australe involves solvent extraction techniques using solvents like chloroform, dichloromethane, or ethyl acetate .

化学反応の分析

Types of Reactions

Cynaustraline undergoes several types of chemical reactions, including:

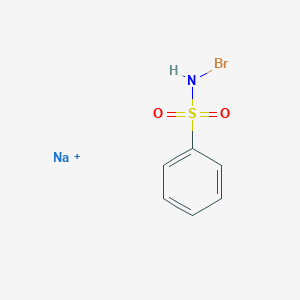

Oxidation: Oxidation of the hydroxyl groups in this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group to an alcohol can be performed using reducing agents like lithium aluminum hydride.

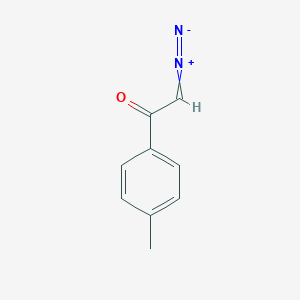

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids from the oxidation of hydroxyl groups.

Reduction: Formation of primary alcohols from the reduction of ester groups.

Substitution: Formation of amides or esters depending on the nucleophile used.

類似化合物との比較

Cynaustraline is structurally similar to other pyrrolizidine alkaloids such as cynaustine, amabiline, and echinatine . These compounds share a common pyrrolizidine core but differ in their esterifying acids and stereochemistry. This compound is unique due to its specific esterification with viridifloric acid and its (+)-isoretronecanol moiety .

List of Similar Compounds

- Cynaustine

- Amabiline

- Echinatine

- Supinine

- Rinderine

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.

特性

IUPAC Name |

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-XPCVCDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17958-37-1 | |

| Record name | Cynaustraline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYNAUSTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNG37KP8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

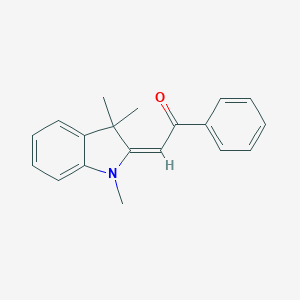

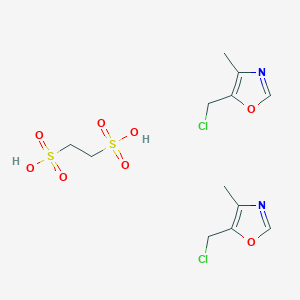

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

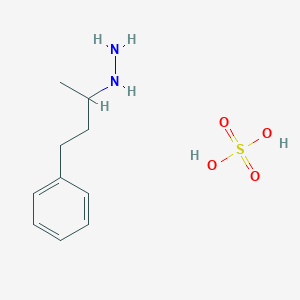

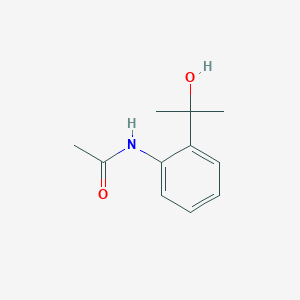

Feasible Synthetic Routes

Q1: What is cynaustraline and where is it found?

A1: this compound is a pyrrolizidine alkaloid (PA) naturally occurring in certain plant species. It was first discovered in Cynoglossum australe R.Br. []. PAs are a large class of plant secondary metabolites known for their hepatotoxic properties. This compound has also been identified in other Cynoglossum species and in some Eupatorium species used in traditional Chinese medicine [].

Q2: What is the structure of this compound and how does it relate to other PAs?

A2: this compound is composed of a necine base and a necic acid. Specifically, it is the (+)-isoretronecanol ester of viridifloric acid []. Interestingly, this was the first reported instance of an ester formed with the (+)-enantiomer of an allylic amino alcohol []. This unique structure distinguishes it from other PAs and might contribute to differing biological activity.

Q3: How is this compound biosynthesized within plants?

A3: Research using radiolabeled precursors has shed light on this compound biosynthesis. The N-([4-14C]-4-aminobutyl)-1,2-didehydropyrrolidinium ion acts as a precursor for the (+)-isoretronecanol necine base portion of this compound []. This finding, alongside similar studies in other PA-producing plants, points to a common biosynthetic pathway for various necine bases, including those found in this compound, within these plant species [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)

![Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-)](/img/structure/B232006.png)

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)